molecular formula C11H10N2 B3022276 6'-Methyl-2,3'-bipyridine CAS No. 340026-65-5

6'-Methyl-2,3'-bipyridine

Cat. No.: B3022276
CAS No.: 340026-65-5
M. Wt: 170.21 g/mol
InChI Key: BPMQKRULBKQULY-UHFFFAOYSA-N
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Description

6’-Methyl-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of bipyridine, where a methyl group is attached to the 6’ position of the bipyridine structure

Scientific Research Applications

6’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 6’-Methyl-2,3’-bipyridine may utilize similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6’-Methyl-2,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the bipyridine ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.

Mechanism of Action

The mechanism by which 6’-Methyl-2,3’-bipyridine exerts its effects is largely dependent on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This interaction can affect various molecular targets and pathways, including catalytic cycles in chemical reactions and biological processes involving metal ions .

Comparison with Similar Compounds

Uniqueness: 6’-Methyl-2,3’-bipyridine is unique due to its specific substitution pattern, which can lead to different electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties.

Properties

IUPAC Name

2-methyl-5-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQKRULBKQULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621249
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340026-65-5
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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